1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
CAS No.: 23511-05-9
Cat. No.: VC3767353
Molecular Formula: C15H20O5S
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate - 23511-05-9](/images/structure/VC3767353.png)
Specification
CAS No. | 23511-05-9 |
---|---|
Molecular Formula | C15H20O5S |
Molecular Weight | 312.4 g/mol |
IUPAC Name | 1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C15H20O5S/c1-12-2-4-14(5-3-12)21(16,17)20-13-6-8-15(9-7-13)18-10-11-19-15/h2-5,13H,6-11H2,1H3 |
Standard InChI Key | OWOKCUXVMOFUSP-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(CC2)OCCO3 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(CC2)OCCO3 |
Introduction
Chemical Identity and Structure
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C₁₅H₂₀O₅S and a molecular weight of 312.38 g/mol . The compound is formally registered under CAS number 23511-05-9 . This chemical is also known by several synonyms including 1,4-Dioxaspiro[4.5]dec-8-yl p-toluenesulfonate and 1,4-Dioxaspiro[4.5]decan-8-ol 4-methylbenzenesulfonate .
The structure of this compound features a distinctive spirocyclic arrangement where a dioxane moiety (cyclic acetal) is connected to a cyclohexane ring with a 4-methylbenzenesulfonate (tosylate) group at the 8-position . This unique structural configuration contributes significantly to its chemical behavior and reactivity profile.
Structural Characteristics
The compound exhibits several key structural features:
-
A spirocyclic core consisting of a 1,4-dioxaspiro[4.5]decane scaffold
-
A 4-methylbenzenesulfonate group bonded at the 8-position
-
A rigid conformation due to the spirocyclic arrangement
-
Functional groups with potential for further chemical modifications
The presence of the spirocyclic structure provides conformational rigidity, while the sulfonate group serves as an excellent leaving group in various chemical transformations .
Physicochemical Properties
The physicochemical properties of 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate influence its behavior in chemical reactions and biological systems. Understanding these properties is crucial for predicting its reactivity and potential applications.
Physical Properties
While specific physical property data for 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate is limited in the available literature, we can infer certain characteristics based on its structure:
-
Appearance: The compound likely exists as a crystalline solid at room temperature
-
Solubility: Enhanced solubility in polar solvents due to the presence of the 4-methylbenzenesulfonate moiety
-
Stability: Demonstrates moderate to high stability under standard conditions but is reactive due to the sulfonate group
Chemical Properties
The chemical behavior of 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate is largely defined by the reactivity of its functional groups:
-
The 4-methylbenzenesulfonate group acts as an excellent leaving group in nucleophilic substitution reactions
-
The spirocyclic structure provides conformational constraints that may influence reactivity patterns
-
The acetal moiety offers protection for the ketone functionality while allowing selective reactions at other positions
These properties make the compound particularly valuable as a synthetic intermediate in complex organic syntheses.
Chemical Reactions and Reactivity
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate participates in various chemical transformations, primarily due to the reactivity of the sulfonate group as an excellent leaving group.
Nucleophilic Substitution Reactions
The most characteristic reactions of this compound involve nucleophilic substitution:
-
The sulfonate group can be displaced by various nucleophiles including amines, thiols, and alkoxides
-
These reactions typically proceed through SN2 mechanisms, resulting in inversion of configuration at the reaction center
-
The spirocyclic structure may influence the stereochemical outcome of these substitutions
Functional Group Transformations
Other potential reactions include:
-
Elimination reactions under appropriate conditions to form unsaturated derivatives
-
Hydrolysis of the acetal moiety to reveal the ketone functionality
-
Further functionalization of the products from nucleophilic substitution reactions
Applications in Organic Synthesis
The unique structure and reactivity of 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate make it valuable in organic synthesis, particularly as an intermediate in the preparation of more complex molecules.
Synthetic Utility
The compound serves as a versatile building block in organic synthesis for several reasons:
-
The hydroxyl group at the 8-position, protected as a tosylate, provides a site for further functionalization
-
The spirocyclic structure introduces rigidity and defined stereochemistry to molecular scaffolds
-
The protected ketone functionality allows for selective transformations at other positions
These characteristics make it particularly useful in the synthesis of structurally complex natural products and pharmaceutical compounds.
Applications in Medicinal Chemistry
In medicinal chemistry, this compound can serve as a precursor for developing various bioactive molecules:
-
Potential use in synthesizing compounds with analgesic properties
-
Serving as an intermediate in the preparation of antimicrobial agents
-
Contributing to the development of novel pharmaceutical scaffolds
Future Research Directions
Research on 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate could be expanded in several directions:
Synthetic Methodology Development
Future research might focus on:
-
Developing more efficient and scalable synthetic routes
-
Exploring asymmetric synthesis to obtain enantiomerically pure versions of the compound
-
Investigating novel transformations of the spirocyclic scaffold
Medicinal Chemistry Applications
Additional research could explore:
-
Structure-activity relationship studies of derivatives
-
Target-specific modifications for enhanced biological activity
-
Development of focused libraries based on this structural scaffold for drug discovery
Materials Science Applications
The unique structural features of this compound might also find applications in materials science:
-
As building blocks for supramolecular assemblies
-
In the development of specialty polymers
-
As components in molecular machines or switches
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume